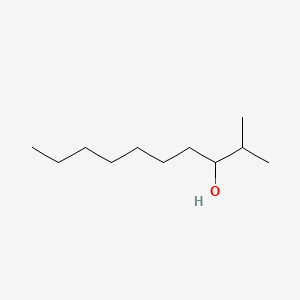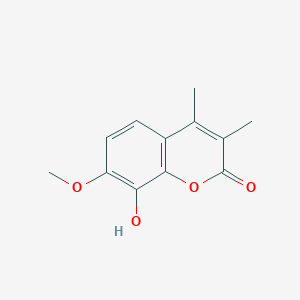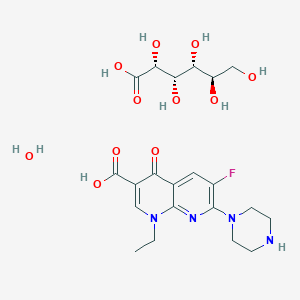![molecular formula C22H20S B13805989 Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis- CAS No. 56728-02-0](/img/structure/B13805989.png)
Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene is a chemical compound with the molecular formula C22H20S and a molecular weight of 316.459 g/mol It is known for its unique structure, which includes a cyclopropylidene core substituted with phenylthio and bisbenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene typically involves the reaction of 2-methyl-2-(phenylthio)cyclopropylidene with benzene derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar principles as those used in laboratory settings, with adjustments for scale and efficiency. Industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the phenylthio group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives. Substitution reactions can result in a variety of functionalized compounds depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Mecanismo De Acción
The mechanism of action of 1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene involves its interaction with specific molecular targets and pathways. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropylidene core provides structural rigidity, which can affect the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[2-Methyl-2-(phenylsulfanyl)-1,1-cyclopropanediyl]dibenzene
- Benzene, 1,1’-[2-methyl-2-(phenylthio)cyclopropylidene]bis-
Uniqueness
1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene is unique due to its specific combination of a cyclopropylidene core and phenylthio substituents. This structure imparts distinct chemical properties, such as increased stability and reactivity, which differentiate it from other similar compounds .
Propiedades
Número CAS |
56728-02-0 |
|---|---|
Fórmula molecular |
C22H20S |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
(1-methyl-2,2-diphenylcyclopropyl)sulfanylbenzene |
InChI |
InChI=1S/C22H20S/c1-21(23-20-15-9-4-10-16-20)17-22(21,18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16H,17H2,1H3 |
Clave InChI |
DKKGXIJGZVZJRU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


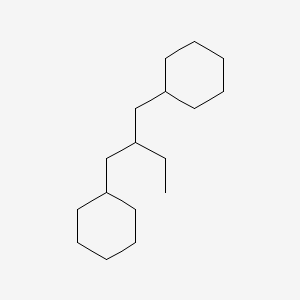

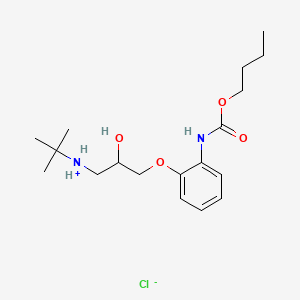

![(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13805941.png)
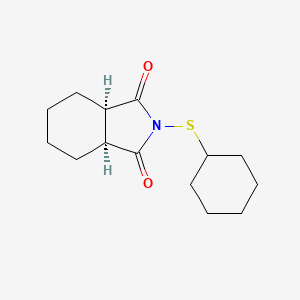
![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
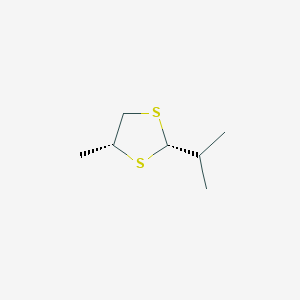
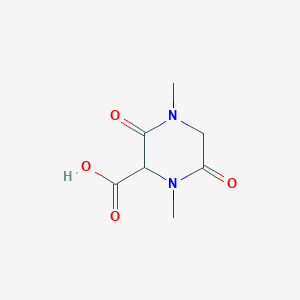
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B13805969.png)
